8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid
Overview
Description
8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid: is a complex organic compound belonging to the class of naphthalene derivatives. This compound features multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler naphthalene derivatives. One common approach is the Diels-Alder reaction , where a diene and a dienophile undergo a cycloaddition reaction to form the naphthalene core structure. Subsequent steps may include oxidation and hydroxylation reactions to introduce the hydroxyl groups and carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Removal of oxygen atoms or reduction of double bonds, typically using reducing agents like lithium aluminum hydride.
Substitution: : Replacement of one functional group with another, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Halogens (e.g., chlorine, bromine) and alkyl halides (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Formation of alkanes or alkenes.
Substitution: : Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8a-Dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a carboxylic acid group. Similar compounds include:
Naphthalene derivatives: : Other naphthalene-based compounds with different functional groups.
Hydroxynaphthalene derivatives: : Compounds with hydroxyl groups on the naphthalene ring.
Carboxynaphthalene derivatives: : Compounds with carboxylic acid groups on the naphthalene ring.
These similar compounds may have different properties and applications based on their structural differences.
Properties
IUPAC Name |
8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11-5-2-3-9(13)12(11,16)7-8(4-6-11)10(14)15/h8-9,13,16H,2-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJUOYQDFLJRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1(CC(CC2)C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311880 | |
Record name | 8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18012-57-2 | |
Record name | NSC246167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8,8a-dihydroxy-4a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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